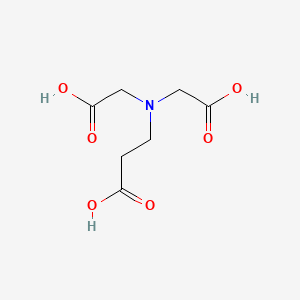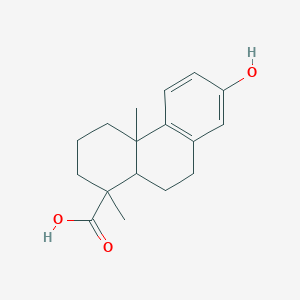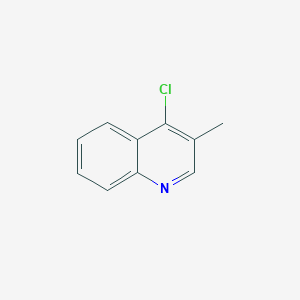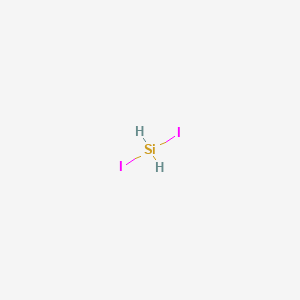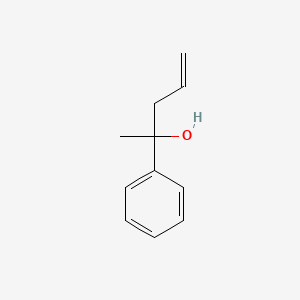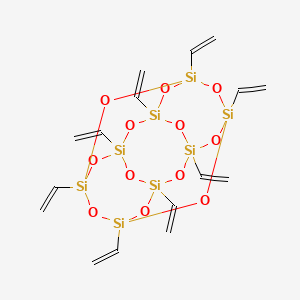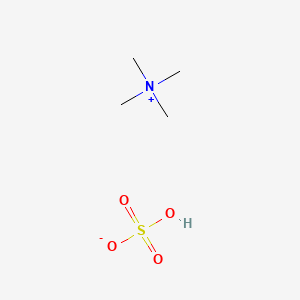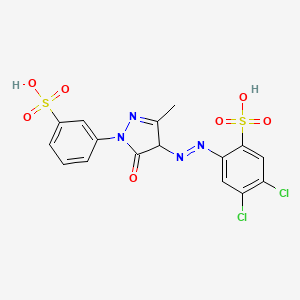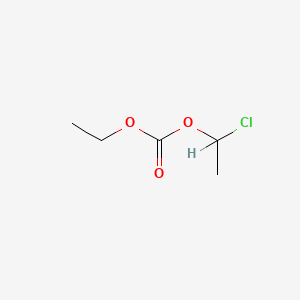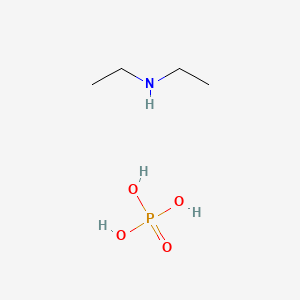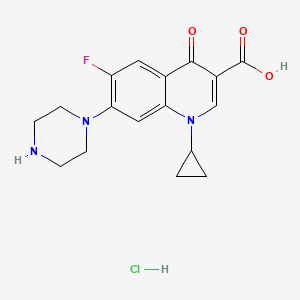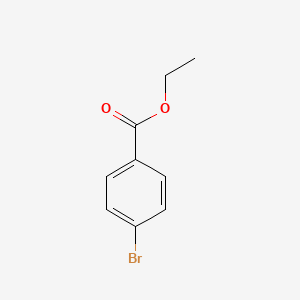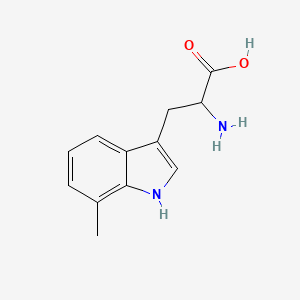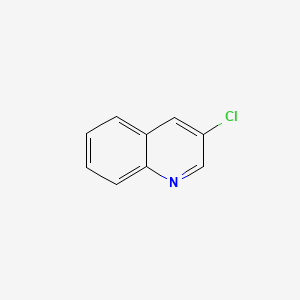
3-Chloroquinoline
概述
描述
3-Chloroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom substituted at the third position of the quinoline ring. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloroquinoline can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where acetanilides are treated with phosphorus oxychloride and dimethylformamide to yield this compound . Another method includes the oxidation of (3-chloroquinolin-3-yl)methanol using diethyl diazene-1,2-dicarboxylate and catalytic zinc bromide in refluxing toluene .
Industrial Production Methods: Industrial production of this compound often employs large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, making it suitable for commercial applications.
化学反应分析
Types of Reactions: 3-Chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions at the nitrogen atom of the pyridine ring.
Reduction Reactions: Reduction of this compound can yield 3-chloro-1,2,3,4-tetrahydroquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Reduction reactions typically produce tetrahydroquinoline derivatives.
科学研究应用
3-Chloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other pharmaceuticals.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloroquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, in antimalarial drugs, it inhibits heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, thereby killing the parasite .
相似化合物的比较
2-Chloroquinoline: Similar in structure but with the chlorine atom at the second position.
4-Chloroquinoline: Chlorine atom at the fourth position.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness: 3-Chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. Its position-specific substitution allows for targeted synthesis of derivatives with desired properties.
属性
IUPAC Name |
3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORQCMDMHHIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210109 | |
| Record name | 3-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-59-9 | |
| Record name | 3-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to 3-chloroquinolines?
A1: One of the main synthetic routes to 3-chloroquinolines involves the reaction of indoles with chloroform at high temperatures (550 °C) in the vapor phase. This method primarily yields 3-chloroquinoline alongside smaller amounts of 2-chloroquinoline and quinoline. [] This approach can be extended to substituted indoles, leading to the formation of the corresponding substituted 3-chloroquinolines. []
Q2: Can this compound-2,4-diones be used to synthesize triazole derivatives?
A3: Yes, this compound-2,4-diones serve as valuable precursors for synthesizing 1,2,3-triazole derivatives. This is achieved by first converting them into 3-azidoquinoline-2,4(1H,3H)-diones, which can then undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal alkynes. This reaction produces 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. []
Q3: What is the significance of the reaction between this compound-2,4-diones and propargylamine?
A6: This reaction is particularly interesting as it introduces a propargyl group, a versatile functional group, onto the quinoline-2,4(1H,3H)-dione scaffold. [, ] The resulting 3-propargylaminoquinoline-2,4(1H,3H)-diones are valuable intermediates for further derivatization. For example, they can be reacted with organic azides in copper(I)-catalyzed reactions to generate compounds containing 1,2,3-triazole rings. [, ]
Q4: Are there alternative synthetic approaches to incorporating the propargyl group into quinoline-2,4(1H,3H)-diones?
A7: Research indicates that direct incorporation of a dipropargyl amino group at the 3-position of quinoline-2,4(1H,3H)-diones presents significant challenges. [] Attempts to introduce the second propargyl substituent often lead to side reactions, such as the formation of benzodiazepines through ring expansion. [] This suggests the need for alternative synthetic strategies or protecting group methodologies to achieve the desired dipropargylated products.
Q5: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A8: Researchers rely heavily on spectroscopic techniques such as 1H NMR, 13C NMR, 15N NMR, IR, EI-MS, and ESI-MS to characterize the newly synthesized this compound derivatives and their subsequent products. [, ] These techniques provide valuable information about the structure, purity, and composition of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
